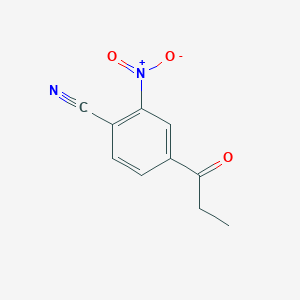

2-Nitro-4-propionylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-propanoylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-2-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQHYYFXAYNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitro 4 Propionylbenzonitrile and Analogues

Established Synthetic Pathways to 2-Nitro-4-propionylbenzonitrile

Established routes to this compound and its structural relatives often involve the introduction of the cyano group onto a pre-functionalized aromatic ring or the transformation of an existing functional group into a nitrile.

The introduction of a nitrile functional group onto an aromatic ring can be effectively achieved through nucleophilic substitution of an aryl halide, a transformation often facilitated by copper(I) cyanide. This classic method, known as the Rosenmund-von Braun reaction, is a cornerstone in the synthesis of aryl nitriles. lookchem.com In the context of producing complex benzonitriles, this reaction is typically applied to an aryl halide that already contains the other necessary substituents.

For instance, a plausible route to this compound would involve the cyanation of a 1-halo-2-nitro-4-propionylbenzene intermediate. A related synthesis is seen in the preparation of 2-nitro-4-(trifluoromethyl)benzonitrile, where 3-nitro-4-chlorobenzotrifluoride is reacted with a cyanide source, such as sodium, potassium, or cuprous cyanide, in the presence of catalysts to yield the final product. google.com This reaction is conducted at high temperatures, typically between 185-195°C, in a solvent like N-methyl-2-pyrrolidone. google.com The use of co-catalysts, such as cuprous bromide or nickel bromide, can enhance the reaction's conversion rate and selectivity. google.com

Iron(III) chloride (FeCl₃) has emerged as an inexpensive, stable, and environmentally favorable Lewis acid catalyst for a wide array of organic transformations, including the synthesis of nitriles. researchgate.net One prominent method involves the one-pot conversion of aldehydes to nitriles using hydroxylamine (B1172632) hydrochloride in the presence of iron(III) chloride. lookchem.com This protocol is valued for its simplicity and generally provides good to excellent yields of the corresponding nitrile. lookchem.com

The general procedure involves reacting an aldehyde with hydroxylamine hydrochloride and a catalytic amount of anhydrous ferric chloride in a suitable solvent, such as DMF, under reflux conditions. lookchem.com The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is purified by column chromatography. lookchem.com This method avoids the use of highly toxic cyanide reagents directly in the final step of nitrile formation.

A potential synthetic pathway towards this compound could therefore involve the initial synthesis of 2-nitro-4-propionylbenzaldehyde, which would then be converted to the target nitrile using this iron(III) chloride-mediated transformation.

Table 1: Synthesis of Nitriles from Aldehydes using FeCl₃ This table illustrates the general applicability of the Iron(III) Chloride mediated transformation of various aldehydes to their corresponding nitriles.

Advanced Synthetic Approaches to Nitroaromatic Systems

The placement of a nitro group onto an aromatic ring is a fundamental reaction in organic synthesis, known as electrophilic aromatic nitration. The strategy and its outcomes are highly dependent on the reaction conditions and the existing substituents on the aromatic ring.

Electrophilic aromatic substitution is the primary mechanism for introducing a nitro group. masterorganicchemistry.com This involves the generation of a powerful electrophile that attacks the electron-rich aromatic ring. organicchemistrytutor.com

The most common and classical method for nitrating aromatic compounds employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comorganicchemistrytutor.com In this "mixed acid" system, sulfuric acid, being the stronger acid, protonates the nitric acid. libretexts.org This protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orgyoutube.com

The reaction proceeds in two main steps:

Attack by the aromatic ring : The nucleophilic π-electron system of the benzene (B151609) ring attacks the nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. This is typically the rate-determining step of the reaction. masterorganicchemistry.comnih.gov

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the aromaticity of the ring and yields the nitroaromatic product.

The synthesis of this compound would likely involve the nitration of a precursor such as 4-propionylbenzonitrile.

The position of nitration on a substituted benzene ring is dictated by the electronic properties of the substituent already present. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct the incoming electrophile to specific positions (ortho, meta, or para).

Both the propionyl group (-C(O)CH₂CH₃) and the cyano group (-CN) are electron-withdrawing groups. This is due to the electronegativity of the oxygen and nitrogen atoms and the resonance delocalization that pulls electron density out of the aromatic ring. libretexts.org Consequently, both groups are deactivating, making the ring less reactive towards electrophilic attack than benzene itself. Furthermore, both the propionyl and cyano groups are classified as meta-directors. libretexts.org

This presents a significant challenge for the synthesis of this compound via direct nitration of 4-propionylbenzonitrile. The desired product has the nitro group in the ortho position relative to the propionyl group and meta to the cyano group. Standard nitration would be expected to yield 3-nitro-4-propionylbenzonitrile, where the nitro group is meta to the propionyl group.

The regioselectivity is determined by the stability of the intermediate sigma complex. libretexts.org For meta-directing groups, the positive charge of the arenium ion intermediate is never placed on the carbon atom directly attached to the deactivating group. This avoids a particularly destabilizing resonance structure, making the transition state for meta attack lower in energy compared to ortho or para attack. libretexts.org Therefore, achieving the specific 2-nitro isomer in high yield would require a more nuanced synthetic strategy, possibly involving a blocking group or starting with a differently substituted precursor where the directing effects align favorably.

Table 2: Regioselectivity in the Nitration of Substituted Benzenes This table shows the product distribution for the nitration of various monosubstituted benzenes, illustrating the directing effects of different functional groups.

Suzuki-Miyaura Type Cross-Coupling for Acylbenzonitrile Scaffold Construction.nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. mdpi.comlibretexts.org While traditionally used for creating biaryl linkages, its application has been extended to acylation reactions, providing a powerful method for the synthesis of acylbenzonitriles. mdpi.com This approach typically involves the palladium-catalyzed coupling of an organoboron reagent with an acyl electrophile, such as an acyl halide, anhydride, ester, or amide. mdpi.com

The general catalytic cycle proceeds through three key steps: oxidative addition of the acyl electrophile to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. libretexts.org This method offers a significant advantage over traditional Friedel-Crafts acylation, which often suffers from harsh conditions and poor regioselectivity. nih.gov The Suzuki-Miyaura reaction, in contrast, allows for the precise introduction of an acyl group onto a specific position of the aromatic ring. nih.gov

Recent advancements have further expanded the scope of acyl Suzuki cross-coupling. For instance, nickel(II)-σ-aryl precatalysts have been developed for the synthesis of biaryl ketones from carboxylic acid anhydrides and potassium aryltrifluoroborates, demonstrating the versatility of transition metal catalysis in this transformation. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of Acyl Suzuki-Miyaura Cross-Coupling Reactions

| Acyl Electrophile | Organoboron Reagent | Catalyst System | Product | Reference |

| Acyl Halide | Arylboronic Acid | Pd(0) / Ligand | Aryl Ketone | mdpi.com |

| Carboxylic Anhydride | Potassium Aryltrifluoroborate | Rh(I) / CuI | Biaryl Ketone | mdpi.com |

| Carboxylic Acid | Diarylborinic Acid | Pd(0) / DMDC | Ketone | mdpi.com |

Vicarious Nucleophilic Substitution (VNS) for Nitroarene Formation.organic-chemistry.orgwikipedia.org

The Vicarious Nucleophilic Substitution (VNS) reaction is a unique and powerful method for the functionalization of electron-deficient aromatic rings, particularly nitroarenes. organic-chemistry.orgwikipedia.org Unlike typical nucleophilic aromatic substitutions that require a leaving group such as a halogen, VNS enables the direct replacement of a hydrogen atom. wikipedia.org This reaction, pioneered by Mieczysław Mąkosza, involves the reaction of a nitroarene with a carbanion bearing a leaving group at the nucleophilic center. organic-chemistry.org

The mechanism of VNS proceeds through the formation of a Meisenheimer-type adduct, which is an anionic σ-complex. nih.gov This is followed by a base-induced β-elimination of the leaving group, leading to the formation of a nitrobenzylic carbanion. organic-chemistry.orgnih.gov Subsequent protonation during acidic workup yields the substituted nitroarene product. organic-chemistry.org A key feature of VNS is its regioselectivity. In 4-substituted nitroarenes, substitution occurs exclusively at the position ortho to the nitro group. organic-chemistry.org For 2- and 3-substituted nitroarenes, mixtures of ortho and para substitution products are typically observed. organic-chemistry.org

The reaction is highly dependent on the choice of base and solvent, with strong bases like potassium tert-butoxide often being used in excess to facilitate both carbanion formation and the elimination step. organic-chemistry.org The scope of the VNS reaction is broad, allowing for the introduction of various alkyl, aryl, and functionalized groups onto the nitroaromatic core.

Table 2: Regioselectivity in Vicarious Nucleophilic Substitution of Nitroarenes

| Nitroarene Substituent | Position of VNS | Product Outcome | Reference |

| 4-Substituted | Ortho to Nitro Group | Single Product | organic-chemistry.org |

| 2-Substituted | Ortho and Para to Nitro Group | Mixture of Isomers | organic-chemistry.org |

| 3-Substituted | Ortho and Para to Nitro Group | Mixture of Isomers | organic-chemistry.org |

Chemo- and Regioselective Functionalization of Nitroaromatic Cores.nih.gov

The selective functionalization of nitroaromatic compounds presents a significant challenge in organic synthesis due to the presence of multiple reactive sites and the strong electron-withdrawing nature of the nitro group. researchgate.net Achieving chemo- and regioselectivity is paramount for the synthesis of complex molecules with well-defined structures. nih.gov Various strategies have been developed to control the outcome of reactions involving nitroaromatic cores.

One approach involves the careful selection of reagents and reaction conditions to favor a specific transformation. For example, in the reduction of compounds containing both nitro and nitrile groups, a Fe3O4-MWCNTs@PEI-Ag nanocomposite has been shown to chemoselectively reduce the nitro group to an amine while leaving the nitrile group intact. researchgate.net This highlights the importance of catalyst design in achieving selectivity.

In the context of electrophilic aromatic substitution, traditional nitration methods using mixed acids often lead to poor regioselectivity and the formation of multiple isomers. researchgate.net Modern approaches focus on developing milder and more selective nitration protocols, often employing catalytic methods to control the position of nitration. researchgate.net The inherent directing effects of existing substituents on the aromatic ring also play a crucial role in determining the regiochemical outcome of functionalization reactions. Understanding these electronic and steric effects is essential for predicting and controlling the synthesis of specific isomers.

Enantioselective Synthetic Routes to Chiral Nitro-Derivatives and Analogues.nih.gov

The synthesis of enantiomerically pure chiral nitro compounds is of great importance in medicinal chemistry and materials science, as the biological activity and physical properties of molecules are often dependent on their stereochemistry. rsc.org Several powerful enantioselective methods have been developed to access these valuable building blocks.

The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, is a versatile tool for the creation of β-nitroamines with up to two new chiral centers. nih.gov The development of chiral catalysts, including both transition metal complexes and organocatalysts like chiral thioureas, has enabled highly diastereo- and enantioselective nitro-Mannich reactions. nih.gov For instance, chiral thiourea (B124793) catalysts have been successfully employed in the synthesis of syn-β-nitroamines from nitroalkanes and N-Boc-imines with good to high diastereo- and enantioselectivity. nih.gov

Another powerful strategy is the enantioselective Michael addition of nucleophiles to nitroalkenes. Chiral catalysts can effectively control the stereochemical outcome of this reaction, leading to the formation of chiral nitro compounds with high enantiomeric excess. researchgate.net Furthermore, intramolecular Michael-type cyclization reactions catalyzed by chiral thioureas have been used for the rapid construction of chiral 3-nitro-4-chromanones. rsc.org These methods provide access to a diverse range of chiral nitro-derivatives that can serve as key intermediates in the synthesis of complex, biologically active molecules. rsc.orgnih.gov

Table 3: Enantioselective Reactions for the Synthesis of Chiral Nitro-Derivatives

| Reaction Type | Reactants | Catalyst Type | Product Type | Reference |

| Nitro-Mannich (aza-Henry) | Nitroalkane, Imine | Chiral Thiourea | β-Nitroamine | nih.gov |

| Michael Addition | Nucleophile, Nitroalkene | Chiral Catalyst | Chiral Nitro Compound | researchgate.net |

| Intramolecular Michael-type Cyclization | - | Chiral Thiourea | Chiral 3-Nitro-4-chromanone | rsc.org |

Derivatization and Advanced Functionalization Strategies of 2 Nitro 4 Propionylbenzonitrile for Analytical and Synthetic Utility

Strategies for Enhancing Detectability and Separation in Chromatographic Analyses

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the native structure of 2-Nitro-4-propionylbenzonitrile may not provide sufficient sensitivity or selectivity for detection in complex matrices. Derivatization is a chemical modification process used to convert an analyte into a product with improved detection characteristics or chromatographic behavior. researchgate.net This can be achieved by introducing specific chemical moieties that enhance its response to detectors like UV-Vis or fluorescence detectors.

Pre-column derivatization involves chemically modifying the analyte before its injection into the HPLC system. academicjournals.orgnih.gov This approach offers the advantage of allowing for more complex reaction conditions and the removal of excess derivatizing reagent prior to analysis. For this compound, the primary target for derivatization is the carbonyl group of the propionyl side chain.

Several reagents can be employed to target this ketone functionality. For instance, reaction with hydrazines such as 2,4-dinitrophenylhydrazine (DNPH) or 3-nitrophenylhydrazine (3-NPH) can convert the carbonyl group into a highly chromophoric hydrazone. nih.gov This reaction significantly enhances UV-Vis detectability. The resulting derivative is more nonpolar, which can also improve its retention and separation characteristics in reversed-phase chromatography.

Another strategy involves the use of fluorescent labeling agents. Reagents containing a hydrazide or amine function, such as dansyl hydrazine (B178648), can react with the propionyl group to yield a fluorescent derivative, enabling highly sensitive detection.

Table 1: Potential Pre-column Derivatization Reactions for this compound

| Target Functional Group | Derivatizing Reagent | Resulting Derivative | Detection Enhancement |

|---|---|---|---|

| Propionyl (Ketone) | 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone | Strong Chromophore (UV-Vis) |

| Propionyl (Ketone) | 3-Nitrophenylhydrazine (3-NPH) | Nitrophenylhydrazone | Strong Chromophore (UV-Vis) nih.gov |

| Propionyl (Ketone) | Dansyl Hydrazine | Dansylhydrazone | Strong Fluorophore (Fluorescence) |

| Nitrile | Not a common target for pre-column derivatization for detection enhancement. | - | - |

Post-column derivatization occurs after the analyte has been separated on the HPLC column and before it reaches the detector. actascientific.compickeringlabs.com This technique is advantageous as it avoids the formation of multiple derivative products and does not alter the chromatographic separation of the original analyte. nih.gov The process involves mixing the column eluent with a reagent stream in a reaction coil, which may be heated to facilitate the reaction. pickeringlabs.com

For this compound, a common post-column strategy would involve the chemical reduction of the nitro group to an amine. This can be achieved using an online reduction column packed with a suitable catalyst. The resulting aromatic amine can then react with a reagent like o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity. actascientific.comresearchgate.net This method provides both sensitivity and selectivity, as the OPA reagent is specific for primary amines. actascientific.com

The primary advantage of this post-column approach is that the chromatographic separation is performed on the parent compound, while the derivatization is solely for detection enhancement. pickeringlabs.com This simplifies method development and can improve reproducibility.

The fundamental goal of many derivatization strategies is the introduction of a chromophore or a fluorophore into the analyte molecule. researchgate.net A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet spectrum. ossila.comwikipedia.org A fluorophore is a molecule that can re-emit light upon light excitation (fluorescence).

By attaching a molecule with a large, conjugated π-electron system, the molar absorptivity of the analyte at a specific wavelength can be dramatically increased. study.com For example, derivatizing the propionyl group of this compound with DNPH introduces a dinitrophenyl ring, a potent chromophore, shifting the absorption maximum to a longer wavelength and increasing the signal in UV-Vis detection.

Fluorimetric detection offers even greater sensitivity and selectivity compared to UV-Vis detection. The introduction of a fluorophore, such as a dansyl group or a pyrene moiety, allows for the detection of the analyte at picogram or even femtogram levels. nih.gov The choice of the derivatizing agent depends on the functional group available on the analyte and the desired detection characteristics.

Table 2: Examples of Chromophoric and Fluorophoric Tags for Derivatization

| Tag Type | Example Reagent | Target Functional Group | Spectroscopic Property |

|---|---|---|---|

| Chromophore | p-Bromophenacyl bromide | Carboxylic Acids (not present) | UV-active phenacyl ester nih.gov |

| Chromophore | 2,4-Dinitrophenylhydrazine | Carbonyls (Ketones/Aldehydes) | High molar absorptivity in UV-Vis range |

| Fluorophore | Dansyl chloride / Dansyl hydrazine | Amines / Carbonyls | Intense fluorescence (emission ~500-550 nm) |

| Fluorophore | o-Phthalaldehyde (OPA) | Primary Amines | Highly fluorescent isoindole derivative (emission ~455 nm) actascientific.com |

| Fluorophore | Pyrene-1-carbonyl cyanide | Amines, Hydroxyls | Long-lifetime fluorescence, excimer formation potential nih.gov |

Targeted Functionalization for Novel Compound Generation

The functional groups on this compound make it a valuable building block in synthetic organic chemistry. The strong electron-withdrawing properties of the nitro and nitrile groups activate the aromatic ring for specific chemical transformations, allowing for the generation of novel, complex molecules. mdpi.comnih.gov

Regioselectivity is crucial when modifying a multifunctional scaffold like this compound. The nitro and nitrile groups are meta-directing for electrophilic aromatic substitution, but more importantly, they strongly activate the ring towards nucleophilic aromatic substitution (SNAr).

A key strategy for functionalizing such electron-deficient aromatic rings is Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of a carbanion to a position ortho or para to a nitro group. researchgate.net In the case of this compound, a nucleophile (e.g., a carbanion stabilized by a phosphine oxide or sulfone group) would preferentially attack the hydrogen atom at the C-3 position (ortho to the nitro group). This provides a powerful and regioselective method for C-C bond formation on the aromatic ring. The presence of both a nitro and a nitrile group can influence the precise regiochemical outcome. researchgate.net

Table 3: Predicted Regioselectivity of VNS on this compound

| Nucleophile (Y-CH2-X) | Predicted Major Product |

|---|---|

| Chloromethyl phenyl sulfone (ClCH2SO2Ph) | 3-(Phenylsulfonylmethyl)-2-nitro-4-propionylbenzonitrile |

The nitro group is a versatile functional handle that can promote the synthesis of heterocyclic compounds. nih.govrsc.org Its strong electron-withdrawing ability activates the molecule for various transformations. nih.govfrontiersin.org

One pathway involves the modification of the propionyl side chain, followed by an intramolecular cyclization that is promoted by the nitro group's influence on the ring's electron density. For example, the ketone of the propionyl group could be converted into an enamine or enolate, which could then participate in a cyclization reaction.

Alternatively, the nitro group itself can act as a good leaving group in SNAr reactions, particularly from positions activated by other electron-withdrawing groups. uni-rostock.de More commonly, the nitro group is used to facilitate the construction of a heterocyclic ring fused to the benzene (B151609) core. For instance, reacting this compound with a binucleophile could lead to a condensation reaction involving the propionyl group and a subsequent intramolecular nucleophilic attack on the aromatic ring, promoted by the nitro group, to form a new heterocyclic system. The nitro group can also be reduced to an amino group, which can then be used as an internal nucleophile for synthesizing fused heterocycles like quinolines or indoles, depending on the subsequent reaction partners.

Applications of 2 Nitro 4 Propionylbenzonitrile As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

Nitro-containing aromatic compounds are valuable precursors in the synthesis of complex organic molecules due to the versatile reactivity of the nitro group. nih.govfrontiersin.org The electron-withdrawing nature of both the nitro and cyano groups in a compound like 2-Nitro-4-propionylbenzonitrile would activate the aromatic ring for certain types of reactions. Furthermore, the nitro group can be reduced to an amine, which is a key functional group in many complex structures, while the propionyl and nitrile groups offer additional handles for chemical modification. nih.gov

Precursor to Pharmaceutically Relevant Scaffolds and Intermediates

Aromatic nitro compounds are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). nih.govfrontiersin.orgmdpi.com The reduction of a nitro group to an aniline derivative is a common and fundamental transformation in medicinal chemistry, providing access to a wide array of heterocyclic and carbocyclic scaffolds. For instance, related compounds like 2-fluoro-4-nitrobenzonitrile serve as drug intermediates for tyrosine kinase inhibitors used in cancer therapy. google.com While direct evidence is lacking for this compound, its structural motifs suggest potential as a precursor for various bioactive molecules. nih.gov

Contribution to Natural Product Total Synthesis

The synthesis of natural products often involves the use of nitro-containing building blocks. frontiersin.orgnih.gov For example, nitropyrrole-containing natural products, which exhibit interesting biological activities, are synthesized using nitrated precursors. researchgate.netrsc.org The strategic placement of a nitro group allows for specific chemical transformations and subsequent elaboration into the complex architecture of a natural product. Although no specific total synthesis employing this compound has been reported, the general utility of nitroaromatics in this field is well-established. nih.govrsc.org

Utilization in Combinatorial Chemistry and Chemical Library Generation

The generation of chemical libraries for drug discovery often relies on versatile building blocks that can be readily modified. While there is no specific information on the use of this compound in combinatorial chemistry, its functional groups (nitro, propionyl, and nitrile) would theoretically allow for diverse modifications, making it a potential candidate for the synthesis of compound libraries.

Development of Specialized Reagents and Protecting Groups

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. organic-chemistry.orgwikipedia.org The development of new protecting groups and specialized reagents is an ongoing area of chemical research.

Nitro-Containing Photocleavable Protecting Groups in Peptide Synthesis

Nitrobenzyl derivatives are among the most common and well-studied photolabile protecting groups (PPGs), often referred to as "caging groups". wikipedia.orgnih.govmdpi.com These groups can be removed with light, offering precise spatial and temporal control over the release of a protected molecule, such as an amino acid or peptide. wikipedia.orgnih.govnih.govresearchgate.net The 2-nitrobenzyl motif is a core structure in many PPGs. wikipedia.orgvanderbilt.edu Irradiation with UV light initiates an internal redox reaction, leading to the cleavage of the protecting group and the release of the active molecule. wikipedia.org This technology is particularly valuable in biochemical and cellular studies. nih.gov Although this compound itself has not been documented as a photocleavable protecting group, its 2-nitrobenzyl-like substructure is a key feature of many established PPGs.

Applications in Advanced Materials Synthesis

Nitro compounds have been utilized in the synthesis of various advanced materials. For example, they can be incorporated into polymers to create photodegradable materials. wikipedia.org The high polarity and potential for chemical modification of nitro compounds make them interesting building blocks for functional materials. However, there is no specific literature detailing the application of this compound in this area.

Advanced Spectroscopic and Analytical Characterization Methodologies

Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The molecular structure of 2-Nitro-4-propionylbenzonitrile can be unequivocally determined using a suite of spectroscopic methods. Each technique provides unique insights into the different components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton on the carbon between the nitro and cyano groups is expected to be the most deshielded. The ethyl group of the propionyl moiety would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is anticipated to appear in the range of 115-125 ppm. The carbonyl carbon (C=O) of the propionyl group would be significantly downfield, typically in the 195-210 ppm region. The aromatic carbons would appear between 120 and 150 ppm, with the carbon bearing the nitro group being the most deshielded. The aliphatic carbons of the propionyl group would be found upfield.

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (ortho to CN) | 8.2 - 8.4 (d) | - |

| Aromatic-H (ortho to Propionyl) | 8.0 - 8.2 (dd) | - |

| Aromatic-H (ortho to Nitro) | 7.8 - 8.0 (d) | - |

| -CH₂- (Propionyl) | 2.9 - 3.1 (q) | 30 - 35 |

| -CH₃ (Propionyl) | 1.1 - 1.3 (t) | 8 - 12 |

| C-CN | - | 115 - 120 |

| C-NO₂ | - | 148 - 152 |

| C-Propionyl | - | 135 - 140 |

| C=O | - | 195 - 205 |

| Aromatic C-H | - | 125 - 135 |

| Aromatic C (quaternary) | - | 130 - 145 |

This is a predictive table based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to a prominent molecular ion peak [M]⁺. The fragmentation pattern is expected to be complex, with characteristic losses of the nitro group (NO₂), the propionyl group, and the ethyl group from the propionyl moiety.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 204 | Molecular Ion |

| [M-NO₂]⁺ | 158 | Loss of nitro group |

| [M-C₂H₅]⁺ | 175 | Loss of ethyl group |

| [M-COC₂H₅]⁺ | 147 | Loss of propionyl group |

| [C₂H₅CO]⁺ | 57 | Propionyl cation |

This is a predictive table based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the nitrile, nitro, and carbonyl groups.

Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch (Nitrile) | 2220 - 2240 | Medium |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

This is a predictive table based on analogous structures. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The addition of a small amount of acid, such as formic acid, can improve peak shape. UV detection would be appropriate, given the presence of the aromatic ring and nitro group, which are strong chromophores. This method can be used to determine the purity of the final product and to monitor the disappearance of starting materials and the appearance of the product during the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to its volatility, this compound can be analyzed by GC-MS. A non-polar or medium-polarity capillary column would be used for separation. The mass spectrometer would provide confirmation of the identity of the eluted peaks based on their mass spectra. GC-MS is a highly sensitive technique and can be used to detect and identify trace impurities in the final product. It is also a valuable tool for monitoring reaction progress, especially for identifying volatile byproducts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice. The crystal structure would reveal the planarity of the benzene ring and the orientation of the nitro, cyano, and propionyl substituents relative to the ring. At present, there is no publicly available crystal structure data for this compound.

Theoretical and Computational Investigations of 2 Nitro 4 Propionylbenzonitrile Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule, which in turn dictate its structure and reactivity.

For 2-Nitro-4-propionylbenzonitrile, these calculations can predict key molecular properties. The presence of strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, significantly influences the electronic structure of the benzene (B151609) ring. libretexts.org The propionyl group (-C(O)CH₂CH₃) also contributes to the electronic landscape. DFT calculations can quantify these effects by computing molecular descriptors.

Detailed Research Findings: Quantum chemical calculations would reveal the distribution of electron density across the this compound molecule. The nitro and cyano groups are known to be deactivating and meta-directing in electrophilic aromatic substitution reactions due to their strong electron-withdrawing nature. libretexts.orglibretexts.org DFT calculations can provide a detailed picture of this by mapping the electrostatic potential (ESP) onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculated parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. ui.ac.id A low HOMO-LUMO energy gap generally implies higher reactivity. For this compound, the electron-withdrawing groups are expected to lower the energy of both frontier orbitals, affecting its susceptibility to nucleophilic and electrophilic attack.

Illustrative Data Table: Calculated Electronic Properties The following table presents hypothetical data for this compound to illustrate typical results from quantum chemical calculations. This data is not based on published experimental or computational work.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Measures overall polarity of the molecule. |

| Mulliken Atomic Charges | C-NO₂: +0.15, C-CN: +0.08, C-C(O): +0.12 | Shows partial charges on key atoms, indicating electrophilic sites. |

Reaction Pathway Analysis and Transition State Studies

Understanding how a molecule reacts involves mapping the potential energy surface (PES) of the reaction. Computational methods allow for the identification of reaction pathways, intermediates, and, most importantly, transition states (TS). princeton.edunih.gov The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, this analysis is crucial for predicting its behavior in various chemical transformations, such as reduction of the nitro group, nucleophilic aromatic substitution, or reactions at the propionyl side chain. Computational prediction can reveal relationships between molecular structure and the formation rates of transition states and intermediates, thereby disclosing transformation pathways. mdpi.com

Detailed Research Findings: A key reaction for nitroaromatic compounds is their reduction, which can proceed through various intermediates. acs.org Reaction pathway analysis for this compound would involve calculating the energies of potential intermediates (e.g., nitroso, hydroxylamino species) and the transition states connecting them. This can help predict the most likely reduction pathway and product distribution under different conditions. Density functional theory is a common method for studying intramolecular retro-ene reactions, revealing them to be concerted processes that involve a six-center cyclic transition state. princeton.edunih.gov Similarly, studying the transition states for electrophilic or nucleophilic attack on the aromatic ring can confirm the directing effects of the substituents and predict the regioselectivity of such reactions.

Illustrative Data Table: Hypothetical Reaction Pathway Analysis for Nitro Group Reduction The following table presents hypothetical data to illustrate the results of a transition state study for a single step in a reaction pathway. This data is not based on published experimental or computational work.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| R-NO₂ → [TS] → R-NO | 0.0 (Reference) | +25.5 | -15.2 | +25.5 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information about conformational flexibility, molecular motion, and intermolecular interactions. acs.orgmdpi.com

Detailed Research Findings: MD simulations would reveal the preferred conformations of the propionyl group. By simulating the molecule's movement over nanoseconds, one can identify the most stable (lowest energy) arrangements of the side chain. oup.com This involves analyzing the distribution of dihedral angles, particularly the angle between the carbonyl group and the plane of the benzene ring. libretexts.org The results would indicate whether the side chain is predominantly planar with the ring or adopts a more twisted conformation to minimize steric hindrance. In solution, MD simulations can also model the interaction with solvent molecules, providing a more realistic picture of the molecule's dynamic behavior. researchgate.net

Illustrative Data Table: Conformational Analysis of the Propionyl Group The following table presents hypothetical data to illustrate the results of a conformational analysis. This data is not based on published experimental or computational work.

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | ~25° | 0.0 | 75% |

| B | ~90° | 1.5 | 20% |

| C | ~160° | 2.5 | 5% |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for this purpose. longdom.org QSAR models are mathematical equations that relate variations in molecular descriptors (e.g., electronic, steric, hydrophobic properties) to changes in a measured activity, such as toxicity or binding affinity. nih.govmdpi.com

Nitroaromatic compounds are known to exhibit various biological effects, including toxicity, making QSAR studies particularly relevant. nih.govresearchgate.net For this compound, QSAR could be used to predict its potential biological impact or to guide the design of analogues with modified activity.

Detailed Research Findings: A QSAR study for a series of compounds including this compound would begin by calculating a wide range of molecular descriptors. These can include electronic descriptors from quantum chemistry (like HOMO/LUMO energies), steric descriptors (like molecular volume), and hydrophobicity descriptors (like logP). ui.ac.iddergipark.org.trui.ac.id These descriptors for a set of related molecules would then be correlated with experimentally measured biological activity using statistical methods like multiple linear regression or machine learning algorithms. longdom.org The resulting QSAR model can identify which molecular features are most important for the activity. For nitroaromatics, properties like the energy of the LUMO and hydrophobicity are often found to be critical predictors of toxicity. nih.gov

Illustrative Data Table: Hypothetical QSAR Model for Toxicity The following table presents a hypothetical QSAR equation and its statistical validation, illustrating how such a model would be presented. This data is not based on published experimental or computational work.

| Hypothetical QSAR Equation | |

|---|---|

| log(1/EC₅₀) = 0.85 * logP - 0.5 * ELUMO + 1.2 | |

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.88 |

| Cross-validated R² (Q²) | 0.75 |

| Standard Error | 0.21 |

Future Research Trajectories and Emerging Trends in 2 Nitro 4 Propionylbenzonitrile Chemistry

Catalytic Asymmetric Transformations Involving Nitro-Derivatives

The development of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Catalytic asymmetric synthesis offers the most elegant route to these compounds. For a molecule like 2-Nitro-4-propionylbenzonitrile, two primary sites are amenable to such transformations: the nitro group and the propionyl ketone.

Future research could focus on the enantioselective reduction of the ketone group. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane (B79455) source, is a reliable method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. youtube.com The application of this method to this compound would yield chiral alcohol derivatives, which are valuable synthetic intermediates. The steric and electronic environment provided by the ortho-nitro and para-nitrile groups would present an interesting case study for the selectivity of this well-established reaction. youtube.comyoutube.com

Another significant area is the asymmetric reduction of the nitro group itself. While the reduction of nitroarenes to anilines is a common transformation, achieving it enantioselectively to produce chiral amines (if the molecule allows) or atropisomers is a frontier in catalysis. Research into chiral catalysts, such as those based on rhodium or ruthenium with chiral ligands, could be explored for the hydrogenation of the nitro group in a stereocontrolled manner. youtube.com The development of catalysts that can selectively reduce the nitro group in the presence of the ketone and nitrile functionalities is a key challenge. rsc.orgresearchgate.net

Furthermore, the ketone moiety allows for asymmetric Henry (nitroaldol) reactions if a suitable reaction partner is chosen. nih.gov Although the nitro group is on the aromatic ring and not an aliphatic side chain, the exploration of chiral catalysts, such as Cinchona alkaloids or chiral metal complexes, could facilitate the enantioselective addition of a nucleophile to the ketone, creating a chiral tertiary alcohol. nih.govnih.govresearchgate.net

A comparison of potential catalytic systems for these transformations is presented below.

| Transformation | Catalytic System | Potential Product | Key Challenges |

| Asymmetric Ketone Reduction | Corey-Bakshi-Shibata (CBS) Catalyst + Borane | Chiral 1-(3-cyano-4-nitrophenyl)propan-1-ol | Achieving high enantioselectivity with the given substitution pattern. |

| Asymmetric Ketone Reduction | Chiral Ruthenium/Rhodium-BINAP complexes + H₂ | Chiral 1-(3-cyano-4-nitrophenyl)propan-1-ol | Catalyst poisoning by other functional groups; chemoselectivity over nitro reduction. youtube.com |

| Asymmetric Nitro Reduction | Chiral Transition Metal Catalysts (e.g., Fe, Co) | Chiral Atropisomeric Amines (if achievable) | Developing catalysts that induce and maintain atropisomeric chirality. acs.orgnih.gov |

| Asymmetric Henry Reaction | Chiral Cinchona Alkaloids / Metal Complexes | Chiral Tertiary Alcohols | Overcoming the steric hindrance and electronic effects of the aromatic system. nih.gov |

Sustainable and Green Chemistry Approaches in Nitro Compound Synthesis

Traditional methods for synthesizing nitroaromatic compounds often rely on harsh "mixed acid" (HNO₃/H₂SO₄) nitration, which poses significant environmental and safety risks. rsc.orgnih.gov Future research on this compound should prioritize the development of greener synthetic and modification pathways.

Green Synthesis:

Solid-Acid Catalysis: Utilizing solid acid catalysts, such as sulfated zeolites, can offer a recyclable and less corrosive alternative to sulfuric acid for the nitration step. researchgate.net

Photochemical Nitration: The use of UV radiation to facilitate the nitration of aromatic compounds with reagents like sodium nitrite (B80452) is a promising green approach that operates under mild conditions. mjcce.org.mkresearchgate.net

Mechanochemistry: Ball-milling techniques can enable solvent-free or solvent-minimized nitration reactions using bench-stable organic nitrating reagents, significantly improving the green metrics of the synthesis. rsc.org

Flow Chemistry: Performing the nitration in a continuous flow reactor enhances safety by minimizing the volume of hazardous reagents at any given time and allows for superior control over reaction temperature, reducing byproduct formation. europa.euresearchgate.netewadirect.com

Green Transformations:

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. researchgate.net Future work could explore the use of nitroreductases for the selective reduction of the nitro group to an amine, avoiding harsh chemical reductants. chemrxiv.orgchemrxiv.org Similarly, biocatalytic nitration using enzymes like peroxidases could be investigated as a sustainable route to the parent compound. digitellinc.comacs.org

Transfer Hydrogenation: Using safer hydrogen donors like formic acid or alcohols with non-precious metal catalysts (e.g., cobalt or iron-based) presents a greener alternative to catalytic hydrogenation with H₂ gas. rsc.orgnih.govacs.org

| Green Approach | Description | Potential Advantage for Synthesis/Reaction |

| Flow Chemistry | Reactions are run in continuous streams in small tubes. | Enhanced safety for exothermic nitration, better process control. europa.euresearchgate.net |

| Biocatalysis | Use of enzymes (e.g., nitroreductases, peroxidases). | High selectivity under mild aqueous conditions, reduced waste. chemrxiv.orgdigitellinc.com |

| Mechanochemistry | Solvent-free or low-solvent reactions using mechanical force. | Reduced solvent use, energy efficiency, use of safer reagents. rsc.org |

| Photochemistry | Using light to drive chemical reactions. | Mild conditions, alternative reaction pathways. mjcce.org.mkresearchgate.net |

Exploration of Novel Reactivity Patterns and Synthetic Applications

The multifunctionality of this compound is a fertile ground for discovering novel reactions and building complex molecular architectures.

The ortho-positioning of the nitro and propionyl groups invites exploration of intramolecular cyclization reactions. Reductive cyclization, where the nitro group is reduced to an amine which then condenses with the adjacent ketone, could be a powerful strategy for synthesizing nitrogen-containing heterocyclic scaffolds like quinolines or other fused systems. uni-rostock.de

The nitrile group offers a handle for a variety of transformations. It can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid or amide. nih.govresearchgate.net For instance, the reaction of the nitrile with azides can lead to the formation of tetrazoles, a common motif in medicinal chemistry. The interplay between the three functional groups could lead to complex tandem or domino reactions, where a single transformation triggers a cascade to rapidly build molecular complexity. uni-rostock.de

The photochemistry of nitroaromatic ketones is another intriguing area. Irradiation can induce unique rearrangements and reactions. For example, α-nitro ketones are known to undergo photochemical cyclization to form N-hydroxy lactams. rsc.org The photochemistry of ortho-nitrobenzaldehydes, which rearrange to ortho-nitrosobenzoic acids via a ketene (B1206846) intermediate, provides a precedent for light-induced transformations involving an ortho-nitro carbonyl system. rsc.orgacs.org Exploring the photochemical behavior of this compound could unveil novel reaction pathways. youtube.comyoutube.com

Integration of this compound in Advanced Materials and Chemical Biology Research

The inherent properties of the nitroaromatic system make this compound and its derivatives promising candidates for applications in materials science and chemical biology.

Advanced Materials: The electron-withdrawing nature of the nitro and nitrile groups suggests potential applications in organic electronics. Nitroaromatic compounds can serve as n-type organic semiconductors. The specific structure of this compound could be integrated into polymers or molecular crystals to study their charge transport properties.

Chemical Biology: Nitroaromatic compounds are well-known to be bioreducible under hypoxic (low oxygen) conditions, a hallmark of solid tumors. researchgate.net This property has been widely exploited to design hypoxia-activated prodrugs and diagnostic probes. mdpi.com The nitro group acts as a trigger; its reduction in a hypoxic environment can uncage a cytotoxic agent or switch on a fluorescent signal. mdpi.comnih.govrsc.org

This compound could serve as a core scaffold for developing novel hypoxia sensors. The nitro group would be the hypoxia-sensitive trigger, while the nitrile or ketone could be functionalized to append a fluorophore or a quencher. The reduction of the nitro group to an amino group would dramatically alter the electronic properties of the molecule, leading to a change in fluorescence, providing a readout for oxygen levels. rsc.org

| Application Area | Underlying Principle | Potential Role of this compound |

| Hypoxia-Activated Probes | Bioreduction of the nitro group in low-oxygen environments. researchgate.net | Core scaffold for fluorescent sensors to image hypoxic tumors. nih.govrsc.org |

| Organic Electronics | Electron-deficient aromatic systems can facilitate electron transport. | Building block for n-type organic semiconductor materials. |

| Medicinal Chemistry | The reduced amino-keto-nitrile scaffold can be a precursor to various heterocyclic drugs. nih.govnih.govresearchgate.net | Intermediate in the synthesis of novel pharmaceutical agents. |

Q & A

Q. What are the recommended synthetic routes for 2-Nitro-4-propionylbenzonitrile, and how can purity be optimized?

A multi-step synthesis is typical for nitro-substituted benzonitriles. Begin with nitration of 4-propionylbenzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration). Intermediate isolation via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity optimization involves recrystallization from ethanol or acetonitrile and validation using HPLC (C18 column, acetonitrile/water mobile phase) . Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Q. What analytical techniques are essential for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm nitro and propionyl group positions (e.g., nitro group deshields adjacent protons to ~8.5 ppm). IR spectroscopy for C≡N (~2230 cm⁻¹) and nitro (~1520 cm⁻¹) stretches .

- Chromatography : GC-MS (electron ionization) for molecular ion peak (M⁺ at m/z ~204) and fragmentation patterns.

- Elemental analysis : Validate C, H, N composition (±0.3% theoretical) .

Q. What safety protocols are required for handling this compound in the lab?

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1-compliant) .

- Ventilation : Use fume hoods for synthesis and handling; avoid inhalation of dust/aerosols.

- Spill management : Absorb with inert material (vermiculite), collect in sealed containers, and dispose as hazardous waste .

- Storage : In airtight containers, away from reductants and ignition sources, at 2–8°C .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Contradictions often arise from solvent effects or tautomerism. Address this by:

Q. What strategies mitigate byproduct formation during the nitration of 4-propionylbenzonitrile?

- Temperature control : Maintain ≤5°C to suppress dinitration.

- Stoichiometry : Use 1.05 equiv. HNO₃ to limit excess nitronium ion.

- Workup : Quench with ice-water immediately post-reaction; extract with dichloromethane to isolate non-polar byproducts .

- Kinetic monitoring : In-situ FTIR to track nitro group incorporation and adjust reaction time dynamically.

Q. How can the environmental impact of this compound be assessed in lab-scale studies?

- Ecotoxicity screening : Use Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L concentrations.

- Degradation studies : Perform photolysis (UV-C, 254 nm) or Fenton reaction (Fe²⁺/H₂O₂) to assess breakdown products via LC-MS .

- Waste treatment : Neutralize with alkaline solution (pH >10) before incineration to reduce nitro group persistence .

Methodological Guidance for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.